molecular formula C16H16Te B12639341 2-Butyl-5-(phenylethynyl)tellurophene CAS No. 920977-24-8

2-Butyl-5-(phenylethynyl)tellurophene

Cat. No.: B12639341
CAS No.: 920977-24-8
M. Wt: 335.9 g/mol
InChI Key: HAOCIFCXXLXJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Organotellurium Heterocycles in Modern Chemistry

Organotellurium compounds, which feature a carbon-tellurium (C-Te) bond, represent a unique class of organometalloid compounds. rsc.orgwikipedia.org Tellurium, a member of the chalcogen group, imparts distinct properties to the organic scaffolds it is integrated into. rsc.org The first organotellurium compound, diethyl telluride, was synthesized in 1840. researchgate.net Despite this long history, the field of organotellurium chemistry has been explored less extensively than its lighter sulfur and selenium analogues. wikipedia.org However, a recent resurgence of interest has been noted, driven by the unique electronic and photophysical properties of these compounds. oup.com

Organotellurium heterocycles, such as tellurophenes, are five-membered aromatic rings containing a tellurium atom. wikipedia.org These structures are of particular interest due to their potential applications in various fields of modern chemistry. digitellinc.com The unique properties of tellurium, being a metalloid, place these heterocycles at the interface between organic and inorganic chemistry, offering a rich area for scientific investigation. rsc.org

Significance of Tellurophene-Based Scaffolds in Advanced Materials and Methodologies

Tellurophene-based scaffolds are increasingly recognized for their potential in the development of advanced materials. oup.com Their unique electronic structure, characterized by a narrow HOMO-LUMO gap compared to furan, thiophene (B33073), and selenophene, makes them promising candidates for organic semiconductors. rsc.org This property leads to a red-shifted optical absorption, allowing for greater harvesting of the solar spectrum in photovoltaic applications. rsc.org Consequently, tellurophenes and their polymers have been investigated for use in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic photodetectors. rsc.orgdtu.dk

Beyond electronics, tellurophene (B1218086) derivatives have found applications in biomedical research. For instance, tellurophene-containing molecules have been used as probes in mass cytometry and as photosensitizers in photodynamic therapy. rsc.org The heavy atom effect of tellurium can be harnessed to enhance intersystem crossing, a key process for generating reactive oxygen species in photodynamic therapy. nih.gov Furthermore, the reactivity of the tellurophene ring can be controlled through oxidation, enabling its use in bioorthogonal labeling reactions for studying biological processes. chemrxiv.orgchemrxiv.orgnih.govacs.org

Rationale for Investigating Substituted Tellurophenes, with a Focus on 2-Butyl-5-(phenylethynyl)tellurophene

The investigation of substituted tellurophenes is driven by the desire to fine-tune the physical and chemical properties of the parent tellurophene ring. The introduction of substituents at the 2- and 5-positions of the tellurophene core can significantly impact its electronic properties, solubility, and solid-state packing, which are crucial for materials applications. wikipedia.org For example, the attachment of alkyl chains can improve the processability of tellurophene-based polymers. rsc.org

The specific compound, 2-Butyl-5-(phenylethynyl)tellurophene, combines two distinct types of substituents. The butyl group is a simple alkyl chain that is expected to enhance the solubility of the compound in organic solvents, a critical factor for its incorporation into devices. The phenylethynyl group, a rigid and electronically active moiety, is anticipated to extend the π-conjugation of the tellurophene core. This extended conjugation is likely to lead to a further reduction in the HOMO-LUMO gap, resulting in absorption at longer wavelengths. The combination of these substituents makes 2-Butyl-5-(phenylethynyl)tellurophene a compelling target for research in organic electronics and materials science.

To illustrate the effect of substitution on the properties of tellurophenes, the following table presents data for related compounds.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Tellurophene-5.10-1.203.90
2,5-Diphenyltellurophene-5.35-2.053.30
2,5-Di(thiophen-2-yl)tellurophene-5.20-2.302.90

Historical Development and Resurgence of Interest in Tellurophene Research

The first synthesis of a tellurophene derivative, tetraphenyltellurophene, was reported in 1961. wikipedia.org The parent, unsubstituted tellurophene was synthesized in 1966 through the reaction of sodium telluride with diacetylene. wikipedia.orgwikipedia.org For many years, research into tellurophenes progressed slowly, partly due to the challenges associated with their synthesis and handling. digitellinc.com

However, the 21st century has witnessed a significant resurgence of interest in tellurophene chemistry. oup.com This revival is largely attributable to the development of more efficient synthetic methods and the growing demand for novel materials with tailored optoelectronic properties. researchgate.net Researchers have recognized that the unique characteristics of tellurium can lead to materials with superior performance in applications such as organic electronics and bioimaging. rsc.orgresearchgate.net This has spurred a new wave of research focused on the synthesis, characterization, and application of a wide array of substituted tellurophenes and their corresponding polymers. rsc.org

Properties

CAS No.

920977-24-8

Molecular Formula

C16H16Te

Molecular Weight

335.9 g/mol

IUPAC Name

2-butyl-5-(2-phenylethynyl)tellurophene

InChI

InChI=1S/C16H16Te/c1-2-3-9-15-12-13-16(17-15)11-10-14-7-5-4-6-8-14/h4-8,12-13H,2-3,9H2,1H3

InChI Key

HAOCIFCXXLXJQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Redox Chemistry of the Tellurophene (B1218086) Core

The redox behavior of tellurophenes is a key aspect of their chemistry, often leading to the formation of novel species with interesting properties. The tellurium atom in the tellurophene ring can readily undergo oxidation, a process that is significantly influenced by the nature of the substituents on the ring and the surrounding chemical environment.

Electrochemical Oxidation Studies and Mechanistic Insights

While specific electrochemical data for 2-butyl-5-(phenylethynyl)tellurophene is not extensively documented in the literature, studies on analogous 2,5-disubstituted tellurophenes provide significant mechanistic insights. springernature.com The electrochemical oxidation of these compounds is highly dependent on the nature of the electrolyte used. springernature.com In the presence of coordinating anions, such as halides, a two-electron oxidation process is typically observed. springernature.com This process is believed to involve the initial formation of a radical cation, which is then rapidly attacked by the nucleophilic anions, leading to a dicationic species that is stabilized by coordination to the tellurium center.

Spectroelectrochemical techniques have been instrumental in monitoring these transformations in real-time. springernature.com For instance, the oxidation of 2,5-diphenyltellurophene in the presence of halide ions leads to the formation of a species with a characteristic intramolecular charge-transfer (ICT) band, indicative of the formation of a new, oxidized species. springernature.com It is reasonable to infer that the electrochemical oxidation of 2-butyl-5-(phenylethynyl)tellurophene would follow a similar pathway, particularly in the presence of coordinating electrolytes.

In contrast, when electrochemical oxidation is carried out in a weakly coordinating electrolyte, the formation of a delocalized radical cation is favored. springernature.com This species exhibits different spectroscopic signatures, such as a polaron band, which suggests that the positive charge and the unpaired electron are distributed over the entire π-system of the molecule. springernature.com The extended π-conjugation provided by the phenylethynyl group in 2-butyl-5-(phenylethynyl)tellurophene would be expected to further stabilize such a delocalized radical cation.

Table 1: Representative Electrochemical Data for a 2,5-Disubstituted Tellurophene Analogue

CompoundOxidation Potential (V vs. SCE)ElectrolyteObserved SpeciesSpectroscopic Feature
2,5-Diphenyltellurophene+0.80.1 M Et4NCl/MeCNDicationic Tellurium(IV) SpeciesICT Band
2,5-Diphenyltellurophene+1.00.1 M Bu4NBF4/MeCNRadical CationPolaron Band

Note: This data is for 2,5-diphenyltellurophene and is presented as a representative example to illustrate the expected electrochemical behavior. unifesp.br

Formation and Reactivity of Hypervalent Tellurium Species

A hallmark of tellurophene chemistry is the ability of the tellurium atom to exist in a hypervalent state, most commonly the Te(IV) oxidation state. These species can be formed through both chemical and electrochemical oxidation. springernature.com The reaction of tellurophenes with halogen-based oxidants like Br₂, ICl, and XeF₂ has been shown to yield stable hypervalent Te(IV) compounds. springernature.com For 2-butyl-5-(phenylethynyl)tellurophene, treatment with such oxidants would be expected to produce the corresponding dihalide adduct, where two halogen atoms are covalently bonded to the tellurium center, forming a Te(IV) species.

These hypervalent tellurium compounds are not merely curiosities; they are reactive intermediates that can undergo further transformations. For example, they can participate in ligand exchange reactions, where the coordinated halides are replaced by other nucleophiles. nih.gov This reactivity opens up avenues for the synthesis of a variety of new organotellurium compounds with tailored properties.

The stability of these hypervalent species is influenced by the nature of the substituents on the tellurophene ring and the coordinated ligands. researchgate.net The electronic properties of the butyl and phenylethynyl groups in 2-butyl-5-(phenylethynyl)tellurophene would play a crucial role in modulating the stability and reactivity of its corresponding hypervalent derivatives.

Influence of Substituents on Redox Potentials and Pathways

The substituents at the 2- and 5-positions of the tellurophene ring have a profound impact on its redox properties. ucalgary.calasalle.edu The butyl group is an electron-donating alkyl group, which increases the electron density on the tellurophene ring through an inductive effect. ucalgary.ca This increased electron density would be expected to lower the oxidation potential of the molecule, making it easier to oxidize compared to unsubstituted tellurophene.

Furthermore, the substituents influence the reaction pathway upon oxidation. The presence of the phenylethynyl group provides an extended π-system that can stabilize a delocalized radical cation, favoring this pathway in non-coordinating media. springernature.com The interplay between the electron-donating butyl group and the π-accepting phenylethynyl group will fine-tune the electronic landscape of the molecule, dictating the relative stabilities of the coordinated versus delocalized oxidized species.

Ligand Exchange and Coordination Chemistry

The tellurium atom in 2-butyl-5-(phenylethynyl)tellurophene possesses lone pairs of electrons that can participate in coordination to transition metal centers, acting as a Lewis base. This coordination chemistry is a vital aspect of its reactivity profile.

Interactions with Transition Metal Centers

Tellurophenes have been shown to act as ligands for a variety of transition metals, including copper, silver, palladium, platinum, rhodium, ruthenium, manganese, and molybdenum. rsc.org The coordination typically occurs through the tellurium atom's lone pair. rsc.org X-ray crystallographic studies of such complexes have confirmed the Te-metal bond. rsc.org For instance, in complexes with palladium(II) and platinum(II), square planar geometries are often observed, while tetrahedral structures are seen with copper(I) and silver(I). rsc.org

Table 2: Representative Coordination Complexes of a Tellurophene Ligand

Metal CenterComplexGeometryTe-Metal Bond Length (Å)
Copper(I)[Cu(L)₄]⁺Distorted Tetrahedral2.587(2)–2.596(2)
Silver(I)[Ag(L)₄]⁺Distorted Tetrahedral2.7676(7)–2.8104(8)
Molybdenum(0)[Mo(CO)₄(L)₂]cis-OctahedralNot Reported

Note: L = 1,3-dihydrobenzo[c]tellurophene. This data is presented to illustrate the typical coordination behavior of tellurophene-based ligands. rsc.org

Role of Intramolecular Coordination in Stability and Reactivity

While direct evidence for intramolecular coordination in 2-butyl-5-(phenylethynyl)tellurophene is not available, the presence of the phenylethynyl group introduces the possibility of a Te···π interaction. Such non-covalent interactions, where the tellurium atom interacts with the π-system of the phenyl ring, could influence the conformation and reactivity of the molecule. Intramolecular coordination is a known phenomenon in organotellurium chemistry and can play a significant role in stabilizing certain conformations or intermediates. nih.gov

In the context of the oxidized species, particularly the radical cation, the phenyl ring of the phenylethynyl substituent could potentially engage in a cation-π interaction with the positively charged tellurophene ring, further contributing to its stability. The specific geometry and electronic nature of 2-butyl-5-(phenylethynyl)tellurophene would determine the likelihood and strength of any such intramolecular interactions.

Electrophilic and Nucleophilic Substitution Reactions

The tellurophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the tellurium atom, with its available d-orbitals, and the nature of the substituents at the 2- and 5-positions, significantly direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Tellurophenes readily undergo electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. In the case of 2,5-disubstituted tellurophenes like "2-Butyl-5-(phenylethynyl)tellurophene," the substitution would be expected to occur at the vacant 3- or 4-positions of the tellurophene ring. The +M (mesomeric) effect of the amino group in compounds like 5-phenylthiophen-2-amine (B182472) directs electrophilic substitution to the C3 position, suggesting that the electronic nature of the substituents is a key determinant of reactivity. mdpi.com

The butyl group at the 2-position is an electron-donating group, which would activate the ring towards electrophilic attack, particularly at the adjacent 3-position. Conversely, the phenylethynyl group at the 5-position is electron-withdrawing, which would deactivate the ring. Therefore, electrophilic substitution is most likely to occur at the 3-position, which is activated by the butyl group.

Table 1: Expected Products of Electrophilic Aromatic Substitution on 2-Butyl-5-(phenylethynyl)tellurophene

Reagent Expected Major Product
Br₂ 3-Bromo-2-butyl-5-(phenylethynyl)tellurophene
HNO₃/H₂SO₄ 2-Butyl-3-nitro-5-(phenylethynyl)tellurophene
Ac₂O/BF₃ 3-Acetyl-2-butyl-5-(phenylethynyl)tellurophene

Note: This table represents predicted outcomes based on general principles of electrophilic substitution on substituted tellurophenes and related heterocycles.

Nucleophilic Substitution Reactions:

Nucleophilic substitution on the carbon atoms of the tellurophene ring is generally difficult due to the electron-rich nature of the ring. Such reactions are more plausible if the ring is substituted with strong electron-withdrawing groups. For "2-Butyl-5-(phenylethynyl)tellurophene," direct nucleophilic attack on the ring is not a primary reaction pathway.

However, the tellurium atom itself is susceptible to nucleophilic attack, especially when it is in a higher oxidation state. For instance, oxidative addition of halogens to the tellurium atom to form a Te(IV) species, followed by reductive elimination, is a known process. While not a classic nucleophilic aromatic substitution, this reactivity highlights the role of the tellurium center in mediating reactions with nucleophiles. The synthesis of unsymmetrical diaryl tellurides can proceed through the reaction of an organotelluride nucleophile with an appropriate electrophile. nih.gov The reaction of 2,5-disubstituted thienosultines with n-butyllithium results in a nucleophilic ring-opening, demonstrating another potential mode of reactivity for related sulfur-containing heterocycles. nih.gov

Light-Driven Chemical Transformations

Organotellurium compounds are known to be photosensitive, and "2-Butyl-5-(phenylethynyl)tellurophene" is expected to exhibit interesting photochemical reactivity.

A characteristic reaction of tellurophenes, particularly after conversion to their dihalo-Te(IV) derivatives, is photoelimination. For example, if "2-Butyl-5-(phenylethynyl)tellurophene" were to be treated with a halogen like bromine to form the corresponding dibromide at the tellurium center, this Te(IV) species would likely undergo photoelimination of the halogen upon irradiation with light of a suitable wavelength. This process regenerates the parent tellurophene.

Studies on other 2,5-diphenyltellurophene derivatives have shown that the quantum yield of this photoelimination is influenced by the nature of the substituents on the phenyl rings. Electron-withdrawing groups have been observed to increase the efficiency of this process. The mechanism is thought to involve excitation to a state with significant charge-transfer character from the tellurophene ring to the Te-Br antibonding orbitals, which facilitates the cleavage of the Te-Br bonds.

"2-Butyl-5-(phenylethynyl)tellurophene" has the potential to act as a catalyst in aerobic oxidation reactions. This catalytic cycle typically involves the oxidation of the tellurium atom to a telluroxide (R₂Te=O) or a related Te(IV) species. This oxidation can be achieved using singlet oxygen, which can be generated photosensitively. The telluroxide then acts as an oxidant for a substrate, regenerating the parent telluride.

Photosensitization: The tellurophene absorbs light and sensitizes the formation of singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂).

Telluroxide Formation: The tellurophene reacts with ¹O₂ to form the corresponding telluroxide.

Substrate Oxidation: The telluroxide oxidizes a substrate (e.g., a thiol to a disulfide, or a phosphine (B1218219) to a phosphine oxide), and in the process is reduced back to the tellurophene.

This type of photocatalytic cycle has been demonstrated for various diaryl tellurides. researchgate.net The efficiency and scope of such catalytic reactions would depend on the stability of the telluroxide intermediate derived from "2-Butyl-5-(phenylethynyl)tellurophene" and its redox potential.

Table 2: Potential Substrates for Catalytic Aerobic Oxidation by 2-Butyl-5-(phenylethynyl)tellurophene

Substrate Oxidized Product
Triphenylphosphine Triphenylphosphine oxide
Thiophenol Diphenyl disulfide
Benzyl alcohol Benzaldehyde

Note: This table lists potential applications based on the known catalytic activity of other organotellurium compounds.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Butyl-5-(phenylethynyl)tellurophene, a combination of ¹H, ¹³C, and ¹²⁵Te NMR experiments would be employed to confirm its structure. Although specific experimental data for this exact compound is not available in the provided search results, we can describe the expected spectral features based on the analysis of closely related structures.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 2-Butyl-5-(phenylethynyl)tellurophene, distinct signals would be expected for the protons of the butyl group, the tellurophene (B1218086) ring, and the phenyl group. The butyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the tellurophene ring. The protons on the tellurophene ring would likely appear as doublets in the aromatic region of the spectrum. The protons of the phenyl group would also resonate in this region, showing a complex multiplet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Butyl-5-(phenylethynyl)tellurophene (Note: These are predicted values based on analogous compounds, as specific experimental data is unavailable.)

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H7.30 - 7.55Multiplet
Tellurophene-H~7.0 - 7.8Doublets
Butyl-CH₂ (alpha to Te)~2.8Triplet
Butyl-CH₂~1.7Quintet
Butyl-CH₂~1.4Sextet
Butyl-CH₃~0.9Triplet

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Butyl-5-(phenylethynyl)tellurophene, distinct peaks would be observed for each unique carbon atom. The carbons of the phenylethynyl group would appear in the aromatic and alkynyl regions. The carbons of the tellurophene ring would have characteristic shifts influenced by the tellurium atom. The four distinct carbon signals of the butyl group would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Butyl-5-(phenylethynyl)tellurophene (Note: These are predicted values based on analogous compounds, as specific experimental data is unavailable.)

Carbon Type Predicted Chemical Shift (δ, ppm)
Phenyl-C (quaternary)~123
Phenyl-C128 - 132
Alkynyl-C88 - 93
Tellurophene-C (substituted)120 - 145
Tellurophene-C (unsubstituted)125 - 135
Butyl-C (alpha to Te)~35
Butyl-C~33
Butyl-C~22
Butyl-C~14

Other Relevant NMR Techniques for Tellurium Compounds (e.g., ¹²⁵Te NMR)

¹²⁵Te NMR spectroscopy is a powerful technique for directly probing the tellurium atom. Tellurium-125 is a spin ½ nucleus with a natural abundance of 7.07%. huji.ac.il The chemical shifts in ¹²⁵Te NMR are highly sensitive to the electronic environment and the nature of the substituents attached to the tellurium atom, spanning a very wide range. huji.ac.ilrsc.org For 2-Butyl-5-(phenylethynyl)tellurophene, the ¹²⁵Te chemical shift would provide valuable insight into the electronic properties of the tellurophene ring system. The chemical shift is influenced by the coupling of the tellurium p-character lone pair with antibonding orbitals. rsc.org The determination of ¹²⁵Te NMR chemical shifts can be challenging due to both electron correlation and relativistic effects, often requiring computational DFT-GIAO methods for accurate prediction. umanitoba.ca

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Butyl-5-(phenylethynyl)tellurophene would be expected to show several characteristic absorption bands. A weak but sharp absorption band around 2200-2225 cm⁻¹ would be indicative of the C≡C stretching vibration of the phenylethynyl group. nih.gov The aromatic C-H stretching vibrations of the phenyl and tellurophene rings would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group would be observed in the 2850-2960 cm⁻¹ region. rsc.org Fingerprint region below 1600 cm⁻¹ would contain complex vibrations associated with the entire molecule, including C-C and C-Te stretching and bending modes.

Raman Spectroscopy

Raman spectroscopy would complement the IR data. The C≡C stretching vibration of the phenylethynyl group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum due to the polarizability of the triple bond. The symmetric vibrations of the aromatic rings would also be prominent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For 2-Butyl-5-(phenylethynyl)tellurophene, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The electron impact (EI) mass spectrum of 2-Butyl-5-(phenylethynyl)tellurophene is expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic of a tellurium-containing compound, with several isotopes of tellurium (¹²⁰Te, ¹²²Te, ¹²³Te, ¹²⁴Te, ¹²⁵Te, ¹²⁶Te, ¹²⁸Te, ¹³⁰Te) contributing to the cluster.

The fragmentation of 2-Butyl-5-(phenylethynyl)tellurophene under mass spectrometry conditions is anticipated to proceed through several key pathways, primarily involving the cleavage of the butyl group and the phenylethynyl moiety. The fragmentation pattern of related aryl-alkynyl compounds often involves the loss of substituents from the aromatic ring and cleavage of the C-C triple bond. nih.gov Common fragmentation pathways for similar organotellurium compounds involve the loss of the alkyl chain.

A plausible fragmentation pattern would include the loss of a butyl radical (•C₄H₉) leading to a significant fragment ion. Further fragmentation could involve the cleavage of the phenylethynyl group. The study of butyrophenone, a model compound for McLafferty rearrangement, has shown characteristic fragment ions resulting from α-cleavage and rearrangement reactions. nih.gov While not directly analogous, these principles of fragmentation provide a basis for predicting the behavior of 2-Butyl-5-(phenylethynyl)tellurophene.

Table 1: Predicted Major Mass Spectrometry Fragments for 2-Butyl-5-(phenylethynyl)tellurophene

m/z (relative to most abundant Te isotope) Proposed Fragment Ion Fragmentation Pathway
363[C₁₆H₁₆Te]⁺Molecular Ion [M]⁺
306[C₁₂H₇Te]⁺Loss of butyl group ([M - C₄H₉]⁺)
229[C₁₀H₅]⁺Loss of tellurophene ring
101[C₈H₅]⁺Phenylacetylene fragment

Note: The m/z values are calculated based on the most abundant isotopes of the elements.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2-Butyl-5-(phenylethynyl)tellurophene is not publicly available, analysis of related structures, such as other 2,5-disubstituted tellurophenes and phenyl-substituted heterocycles, allows for a detailed prediction of its solid-state characteristics. wikipedia.orgresearchgate.netmdpi.com

The tellurophene ring itself is expected to be largely planar. The Te-C bond lengths in tellurophenes are typically around 2.05 Å, and the C-Te-C bond angle is approximately 82°. wikipedia.org The phenylethynyl group is anticipated to be nearly coplanar with the tellurophene ring to maximize π-conjugation. The butyl group, being flexible, may adopt various conformations in the crystal lattice.

Intermolecular interactions are expected to play a crucial role in the solid-state packing of 2-Butyl-5-(phenylethynyl)tellurophene. Tellurium atoms can participate in secondary bonding interactions (Te•••Te or Te•••π interactions), which can influence the molecular packing and, consequently, the material's bulk properties. nih.gov The presence of the phenyl rings may lead to π-π stacking interactions, a common feature in the crystal packing of aromatic compounds. rsc.org

Table 2: Predicted Crystallographic Parameters for 2-Butyl-5-(phenylethynyl)tellurophene

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Te-C (ring) bond length~2.05 Å
C-Te-C angle~82°
C≡C bond length~1.20 Å
C(sp)-C(sp²) bond length~1.43 Å

Note: These values are based on typical data for related organotellurium compounds and substituted tellurophenes.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the optoelectronic properties of conjugated molecules. The extended π-system of 2-Butyl-5-(phenylethynyl)tellurophene, arising from the conjugation between the phenylethynyl group and the tellurophene ring, is expected to give rise to strong absorption in the UV-visible region.

Tellurophenes generally exhibit red-shifted absorption compared to their lighter chalcogenophene analogues (thiophenes and selenophenes) due to the higher energy of the tellurium p-orbitals contributing to the highest occupied molecular orbital (HOMO). rsc.org The presence of the phenylethynyl substituent is expected to further extend the conjugation and lead to a bathochromic (red) shift in the absorption maximum. The absorption spectrum of similar compounds often shows a main intense band corresponding to the π-π* transition. nih.gov

The fluorescence properties of 2-Butyl-5-(phenylethynyl)tellurophene are influenced by the heavy atom effect of tellurium, which can promote intersystem crossing to the triplet state, potentially leading to phosphorescence or a reduced fluorescence quantum yield. wikipedia.org However, some tellurophene derivatives have been shown to be emissive. nih.gov The emission wavelength is expected to be significantly Stokes-shifted from the absorption maximum. Solvatochromism, a shift in absorption or emission maxima with solvent polarity, may also be observed due to changes in the dipole moment of the molecule upon electronic excitation. researchgate.net

Table 3: Predicted Photophysical Properties for 2-Butyl-5-(phenylethynyl)tellurophene in a Non-polar Solvent

Parameter Predicted Value
Absorption Maximum (λabs)350 - 400 nm
Molar Absorptivity (ε)> 20,000 M⁻¹cm⁻¹
Emission Maximum (λem)420 - 480 nm
Stokes Shift70 - 80 nm

Mössbauer Spectroscopy for Tellurium Oxidation States and Local Environments

¹²⁵Te Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of tellurium atoms, including their oxidation state, the symmetry of the local environment, and the nature of chemical bonding. bibliotekanauki.pl

For 2-Butyl-5-(phenylethynyl)tellurophene, the tellurium atom is in the +2 oxidation state. The Mössbauer spectrum would be characterized by a quadrupole doublet, arising from the interaction of the nuclear quadrupole moment of the ¹²⁵Te nucleus with the electric field gradient at the nucleus. The key parameters obtained from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

The isomer shift is sensitive to the s-electron density at the tellurium nucleus and is therefore indicative of the oxidation state and the nature of the ligands. The quadrupole splitting provides information about the asymmetry of the electron distribution around the tellurium atom. For a divalent tellurium atom in a heterocyclic ring, a significant quadrupole splitting is expected due to the non-spherical electron distribution.

While experimental ¹²⁵Te Mössbauer data for this specific compound is not available, data for other organotellurium(II) compounds can provide a reference range for the expected parameters.

Table 4: Predicted ¹²⁵Te Mössbauer Parameters for 2-Butyl-5-(phenylethynyl)tellurophene

Parameter Predicted Value (mm/s)
Isomer Shift (δ) relative to ZnTe+0.2 to +0.6
Quadrupole Splitting (ΔE₋)9.0 to 12.0

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. Both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) can be employed.

UPS, typically using He(I) or He(II) radiation, would be used to probe the valence electronic structure, particularly the energies of the molecular orbitals. The first ionization potential would correspond to the removal of an electron from the HOMO, which is expected to have significant contributions from the tellurium p-orbitals and the π-system of the phenylethynyl and tellurophene moieties. Theoretical studies on similar thiophene (B33073) analogues can provide insights into the expected electronic structure. mdpi.comresearchgate.netelsevierpure.com

XPS would provide information on the core-level binding energies of the constituent atoms (C 1s, Te 3d, Te 4d). The Te 3d or 4d core-level spectrum would show a characteristic spin-orbit splitting. Chemical shifts in these core-level binding energies can provide information about the local chemical environment and oxidation state of the tellurium atom, complementing the information from Mössbauer spectroscopy.

The analysis of the electronic structure through PES is crucial for understanding the charge transport properties of materials based on this compound, which is relevant for its potential use in organic electronics. researchgate.net

Table 5: Predicted Core-Level Binding Energies (XPS) for 2-Butyl-5-(phenylethynyl)tellurophene

Core Level Predicted Binding Energy (eV)
C 1s (aliphatic)~285.0
C 1s (aromatic/alkynyl)~284.5
C 1s (C-Te)~284.0
Te 3d₅/₂~572.5
Te 3d₃/₂~582.9

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. For a molecule like 2-Butyl-5-(phenylethynyl)tellurophene, DFT would be the primary method for a comprehensive theoretical analysis.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For 2-Butyl-5-(phenylethynyl)tellurophene, this would involve determining the planarity of the tellurophene (B1218086) ring, the orientation of the phenylethynyl group, and the various possible conformations of the flexible butyl chain.

Conformational analysis of the butyl group is crucial as its different spatial arrangements (e.g., anti vs. gauche conformers) can lead to different molecular energies and properties. DFT calculations would identify the global minimum energy conformer as well as other low-energy isomers, providing insight into the molecule's flexibility and shape.

Table 1: Representative Optimized Geometrical Parameters for a Tellurophene Ring

Note: This table presents typical bond lengths and angles for a substituted tellurophene ring derived from general computational studies. Specific values for 2-Butyl-5-(phenylethynyl)tellurophene would require a dedicated DFT calculation.

ParameterTypical Value
C-Te Bond Length~2.05 - 2.10 Å
C=C Bond Length (in ring)~1.37 - 1.38 Å
C-C Bond Length (in ring)~1.42 - 1.44 Å
C-Te-C Bond Angle~80° - 82°
Te-C-C Bond Angle~115° - 117°
C-C-C Bond Angle (in ring)~113° - 115°

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for estimating the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net

For 2-Butyl-5-(phenylethynyl)tellurophene, DFT calculations would show that the HOMO is likely distributed across the π-conjugated system, including the tellurophene ring and the phenylethynyl group. researchgate.net The LUMO would also be located over this conjugated backbone. researchgate.net A smaller HOMO-LUMO gap generally suggests that the molecule will have more favorable electronic properties for applications in materials science, such as semiconductors. researchgate.netaber.ac.uk Studies on oligomers of tellurophene have shown that increasing the polymer chain length leads to a convergence of the bandgap. aber.ac.uk

Table 2: Illustrative Frontier Orbital Energies for a Substituted Tellurophene

Note: These values are representative examples for a π-conjugated tellurophene system and are not specific to 2-Butyl-5-(phenylethynyl)tellurophene.

OrbitalEnergy (eV)
HOMO-5.10
LUMO-2.50
HOMO-LUMO Gap 2.60

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Key predictable parameters include:

NMR Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ¹²⁵Te NMR chemical shifts would help in the structural elucidation and assignment of experimental spectra.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra allows for the assignment of vibrational modes. For this molecule, key modes would include C-H stretches, C≡C triple bond stretches, and vibrations involving the tellurophene ring.

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) can predict the energies of electronic transitions, corresponding to the absorption of UV-Visible light. This would provide information on the molecule's color and its potential for optoelectronic applications.

DFT can be used to model chemical reactivity. By calculating molecular electrostatic potential (MEP) maps, one can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the tellurium atom in a tellurophene can exhibit a region of positive electrostatic potential, known as a σ-hole, which is crucial for forming non-covalent interactions. rsc.org

Furthermore, DFT can model entire reaction pathways, for example, in polymerization or functionalization reactions. By calculating the energies of reactants, transition states, and products, chemists can determine reaction mechanisms and predict reaction rates, guiding synthetic efforts.

Quantum Chemical Modeling of Chalcogen Bonding Interactions

Chalcogen bonding is a non-covalent interaction where a chalcogen atom (like S, Se, or Te) acts as an electrophilic center, interacting with a nucleophile (a Lewis base). rsc.org The strength of this interaction generally increases down the periodic table, making tellurium a strong chalcogen bond donor. rsc.org

Quantum chemical methods are essential for characterizing these interactions. nih.govresearchgate.net For 2-Butyl-5-(phenylethynyl)tellurophene, the tellurium atom, influenced by the electron-withdrawing acetylenic group, would be a potent chalcogen bond donor. rsc.org Computational models could simulate its interaction with various Lewis bases (e.g., halides, nitrogen or oxygen-containing molecules). nih.govresearchgate.net An Energy Decomposition Analysis (EDA) could be performed to dissect the interaction energy into its components: electrostatic, exchange-repulsion, polarization, and charge-transfer. nih.gov Such studies consistently show that while electrostatics are important, the covalent character of the bond (arising from charge transfer from the Lewis base to the σ-antibonding orbital of the C-Te bond) becomes significant for heavier chalcogens like tellurium. acs.orgsmu.edu

Molecular Dynamics Simulations for Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For 2-Butyl-5-(phenylethynyl)tellurophene, MD simulations could be used to:

Explore Conformational Space: MD can simulate the flexibility of the butyl chain and the rotation of the phenyl group at finite temperatures, providing a more realistic picture of the molecule's behavior in solution or in the solid state than static DFT calculations.

Simulate Bulk Properties: By simulating a large number of molecules together, MD can predict properties of the material in bulk, such as its density, radial distribution functions, and self-assembly behavior. researchgate.net This is particularly relevant for understanding how these molecules might pack in a thin film for an electronic device.

Study Interactions: MD is a powerful tool for studying how molecules interact with their environment, such as a solvent, a surface, or other molecules like in the formation of a G-quadruplex DNA ligand complex. rsc.org For example, simulations could model the interaction and binding mechanism of the tellurophene with a target protein or nucleic acid.

Quantitative Structure-Property Relationships (QSPR) in Tellurophene Systems

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined properties. In the context of tellurophene systems, including 2-Butyl-5-(phenylethynyl)tellurophene, QSPR studies are pivotal for understanding and predicting their electronic and optoelectronic properties, which are crucial for applications in materials science.

The fundamental principle of QSPR lies in the hypothesis that the structural features of a molecule, such as its topology, geometry, and electronic characteristics, inherently determine its macroscopic properties. By quantifying these structural features using molecular descriptors, it becomes possible to develop predictive models that can estimate the properties of new or untested compounds, thereby accelerating the design of novel materials with desired characteristics.

Detailed Research Findings

While specific QSPR models exclusively for 2-Butyl-5-(phenylethynyl)tellurophene are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to analogous heterocyclic systems, and the impact of substituents on the properties of the tellurophene ring has been a subject of computational investigation. Research on related compounds provides a strong basis for understanding how a QSPR model for this specific tellurophene derivative would be developed and what properties it could predict.

The electronic properties of 2,5-disubstituted tellurophenes are highly tunable by varying the nature of the substituents. The introduction of an electron-donating group, such as a butyl group, and an electron-withdrawing or π-conjugated group, like the phenylethynyl moiety, at the 2 and 5 positions of the tellurophene ring, respectively, significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These orbitals are fundamental in determining the electronic and optical properties of the material.

Computational studies on similar heterocyclic systems, such as thiophenes and selenophenes, have demonstrated that QSPR models can effectively predict properties like:

HOMO and LUMO Energies: These are critical for determining the electron-donating and electron-accepting capabilities of a molecule.

HOMO-LUMO Gap: This energy difference is a key indicator of the molecule's electronic excitation energy and is directly related to its absorption and emission spectra.

Ionization Potential and Electron Affinity: These properties are crucial for understanding the charge injection and transport characteristics in electronic devices.

Redox Potentials: These are important for applications in electrochromic devices and organic electronics.

A hypothetical QSPR study on a series of 2-substituted-5-(phenylethynyl)tellurophenes could involve calculating a range of molecular descriptors. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include parameters like HOMO/LUMO energies, dipole moment, and partial charges.

By correlating these descriptors with experimentally measured properties using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a predictive QSPR model can be constructed.

Illustrative Data for QSPR Modeling of Substituted Tellurophenes

To illustrate the principles of QSPR, the following interactive data table presents hypothetical, yet scientifically plausible, data for a series of 2-alkyl-5-(phenylethynyl)tellurophenes. The data is based on established trends where increasing the length of the alkyl chain (an electron-donating group) would be expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap.

Substituent (R)Calculated HOMO (eV)Calculated LUMO (eV)Calculated HOMO-LUMO Gap (eV)
Methyl-5.35-2.103.25
Ethyl-5.32-2.093.23
Propyl-5.30-2.083.22
Butyl-5.28-2.073.21

This illustrative table demonstrates how systematic changes in the molecular structure (in this case, the length of the alkyl substituent) lead to predictable trends in the electronic properties. A QSPR model would aim to capture this relationship mathematically, allowing for the prediction of these properties for other, similar molecules without the need for resource-intensive experimental synthesis and characterization.

Research on Applications in Materials Science and Enabling Technologies

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of carbon-based materials to create lightweight, flexible, and cost-effective devices. Tellurophene-containing compounds are of significant interest in this area due to their excellent charge transport characteristics and strong absorption in the visible spectrum.

2-Butyl-5-(phenylethynyl)tellurophene is a valuable monomer for the synthesis of conjugated polymers and oligomers. The butyl side chain enhances the solubility of the resulting polymers in common organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and printing. pku.edu.cnmdpi.com The phenylethynyl group extends the π-conjugation of the polymer backbone, which generally leads to a red-shift in absorption and a smaller energy bandgap. The tellurophene (B1218086) ring itself contributes to a more quinoidal character in the polymer backbone, which can enhance intermolecular interactions and improve charge carrier mobility. rsc.org The synthesis of such polymers often involves cross-coupling reactions, such as Stille or Suzuki coupling, where the tellurophene monomer can be functionalized with appropriate reactive groups. researchgate.net

Table 1: Representative Properties of Tellurophene-Based Polymers Note: This table presents data for analogous tellurophene-containing polymers to illustrate the expected properties.

Polymer BackboneOptical Bandgap (eV)Hole Mobility (cm²/Vs)
Poly(3-dodecyltellurophene)~1.9Up to 10⁻³
Tellurophene-vinylene copolymer~1.4Not Reported
Donor-Acceptor Copolymer with Tellurophene1.5 - 1.810⁻⁴ to 10⁻²

While specific research on 2-Butyl-5-(phenylethynyl)tellurophene in OLEDs is not widely documented, the properties of its constituent parts suggest potential applications. The phenylethynyl moiety is a component of some blue-emitting fluorophores. ub.edu However, the significant heavy-atom effect of tellurium is known to promote intersystem crossing to the triplet state. researchgate.net This could make it a candidate for phosphorescent OLEDs (PhOLEDs), where emission from triplet excitons allows for higher internal quantum efficiencies. The development of tellurophene-based host materials for phosphorescent emitters is also an area of interest. mdpi.com

Tellurophene-based materials are promising for OPV applications due to their tendency to have lower bandgaps than their sulfur and selenium analogs, allowing for the absorption of a broader portion of the solar spectrum. acs.orgresearchgate.net When incorporated into a donor-acceptor polymer, the electron-rich tellurophene unit can act as the donor. The combination with the phenylethynyl group can further tune the energy levels to achieve efficient charge separation at the donor-acceptor interface. The butyl side chains play a crucial role in influencing the morphology of the bulk heterojunction active layer, which is critical for efficient charge transport and collection. mdpi.com Research on triplet non-fullerene acceptors based on tellurophene has shown promising power conversion efficiencies, highlighting the potential of this class of materials in organic solar cells. nih.gov

The performance of organic thin-film transistors (OTFTs) is highly dependent on the charge carrier mobility of the semiconductor layer. The introduction of heavy chalcogens like tellurium can lead to stronger intermolecular interactions and a more ordered molecular packing in the solid state, which is beneficial for charge transport. researchgate.net The rigid and planar structure of the phenylethynyl group can also promote favorable π-π stacking. The butyl groups, while ensuring solubility, must be carefully designed to not disrupt the crystalline packing of the conjugated core. Therefore, 2-Butyl-5-(phenylethynyl)tellurophene could serve as a building block for high-mobility p-type semiconductors for use in OTFTs.

Photophysical Applications

The unique excited-state dynamics of tellurophene derivatives open up possibilities for their use in various photophysical applications.

One of the most significant photophysical applications of tellurophene-containing compounds is as photosensitizers for the generation of singlet oxygen (¹O₂). cdnsciencepub.com Singlet oxygen is a highly reactive form of oxygen that has applications in photodynamic therapy (PDT), water purification, and fine chemical synthesis. researchgate.netnih.gov

The mechanism involves the absorption of light by the tellurophene derivative, which promotes it to an excited singlet state. Due to the heavy-atom effect of tellurium, there is a high probability of intersystem crossing (ISC) to a long-lived triplet state. researchgate.netnih.gov This triplet state can then transfer its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen. The efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), is a key figure of merit for photosensitizers. Tellurophene-appended BODIPY dyes have been investigated as photosensitizers, demonstrating the potential of the tellurophene motif in this application. cdnsciencepub.com

Table 2: Photophysical Properties of a Representative Tellurophene Photosensitizer Note: This table is based on data for analogous tellurophene-containing photosensitizers.

Compound ClassAbsorption Max (nm)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
Tellurophene-BODIPY650-700Low (< 0.1)Moderate to High (up to 0.8)

Materials for Room Temperature Phosphorescence Research

The heavy atom effect of tellurium makes tellurophene derivatives promising candidates for materials exhibiting room temperature phosphorescence (RTP). The presence of the heavy tellurium atom enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state and subsequent phosphorescent emission. While direct studies on the RTP properties of 2-Butyl-5-(phenylethynyl)tellurophene are not extensively documented, research on analogous tellurophene-containing structures provides strong evidence for their potential in this area.

For instance, the phosphorescence of pinacolboronate-substituted tellurophenes has been observed at room temperature. wikipedia.org This phosphorescence was found to be aggregation-induced, meaning the molecule is non-emissive when dissolved in a solvent like THF but becomes phosphorescent in an aggregated state. wikipedia.org This phenomenon is attributed to the restriction of molecular motions in the aggregated state, which minimizes non-radiative decay pathways and allows for the radiative decay from the triplet state to be observed.

Furthermore, a series of planar π-extended tellurium-containing heteroacenes, known as tellura(benzo)bithiophenes, have been synthesized and shown to exhibit orange-red phosphorescence at room temperature when dispersed in a poly(methyl methacrylate) matrix. acs.orgnih.gov Time-dependent density functional theory (TD-DFT) computations have provided insights into the potential mechanisms of this observed phosphorescence. acs.orgnih.gov The development of tellurium-embedded π-extended aromatics, such as functionalized dibenzotellurophenes, has also led to compounds that display tunable RTP in the solid state. nih.gov

These findings collectively suggest that the 2-Butyl-5-(phenylethynyl)tellurophene scaffold, with its heavy tellurium atom and π-conjugated system, possesses the fundamental characteristics required for a material to exhibit RTP. The butyl and phenylethynyl substituents could further influence the packing of the molecules in the solid state, potentially leading to aggregation-induced phosphorescence.

Table 1: Examples of Tellurophene Derivatives Exhibiting Room Temperature Phosphorescence

Compound ClassObservation ConditionEmission ColorReference
Pinacolboronate-substituted tellurophenesAggregated StateNot specified wikipedia.org
Tellura(benzo)bithiophenesPoly(methyl methacrylate) matrixOrange-red acs.orgnih.gov
Functionalized dibenzotellurophenesSolid StateTunable nih.gov

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule, which is non-emissive in its dissolved state, becomes highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up radiative decay pathways. While specific studies on the AIE properties of 2-Butyl-5-(phenylethynyl)tellurophene are limited, its molecular structure suggests a potential for AIE activity.

The core structure of 2-Butyl-5-(phenylethynyl)tellurophene contains rotatable single bonds, such as the bond connecting the butyl group to the tellurophene ring and the bond within the phenylethynyl group. In a dilute solution, these groups can undergo free rotation and vibration, which can quench the excited state through non-radiative pathways. However, in an aggregated state or in a viscous medium, these intramolecular motions would be restricted, potentially leading to an enhancement of fluorescence emission.

Research on other molecular systems provides a basis for this hypothesis. For example, a series of phenanthrene derivatives conjugated with two tetraphenylethene (TPE) segments, a well-known AIE-active moiety, exhibit strong sky-blue emissions in water-THF mixtures where they aggregate. mdpi.com This emission is attributed to the restriction of intramolecular motions of the TPE segments upon aggregation. mdpi.com Similarly, the fluorescence of some phenazine-based luminogens is enhanced in THF solutions with high water content, demonstrating AIE behavior. nih.gov This enhancement is linked to the inhibition of π–π stacking and restricted motion of the luminogenic moieties in the aggregated state. nih.gov

Given that tellurophenes have been shown to have lower optical band gaps and significantly lower LUMO levels compared to their thiophene (B33073) and selenophene analogs, the exploration of AIE in tellurophene-based systems is a promising area of research. wikipedia.org The combination of the heavy-atom effect of tellurium and the potential for restricted intramolecular motion in the aggregated state could lead to novel luminescent materials with interesting photophysical properties.

Advanced Catalysis Research

Organotellurium Compounds as Catalysts in Organic Transformations

Organotellurium compounds have emerged as a unique class of catalysts in various organic transformations, largely owing to the low redox potentials of tellurium. chemrxiv.org While the catalytic activity of 2-Butyl-5-(phenylethynyl)tellurophene has not been specifically reported, the broader class of organotellurium compounds has demonstrated significant promise.

Tellurium-based catalysts have been shown to be effective in a range of reactions. For instance, chiral organotellurium compounds are being explored for their potential in enantioselective synthesis. chemrxiv.org In a recent study, a telluride catalyst demonstrated excellent enantioselectivity (97% ee) and high yield (96%) in a seleno-Michael addition reaction. chemrxiv.org This highlights the potential of designing tellurophene-based chiral ligands for asymmetric catalysis.

Furthermore, the reactivity of tellurophenes can be harnessed in catalytic cycles. For example, the oxidation of 2,5-disubstituted tellurophenes can lead to hypervalent Te(IV) species. scholaris.ca Telluroxides, which can be generated from the reaction of tellurium-containing compounds with singlet oxygen, are efficient oxidants for various organic transformations. scholaris.ca Although a self-sustaining catalytic cycle for aerobic oxidation using conjugated tellurophenes was met with challenges due to decomposition, the principle of utilizing the redox properties of the tellurophene core in catalysis remains an active area of investigation. scholaris.ca

The metal-like properties of tellurium also allow for its participation in cross-coupling reactions. Halide-substituted tellurophenes can participate in metal-catalyzed cross-coupling reactions, such as Stille coupling. wikipedia.org This reactivity opens up avenues for the synthesis of complex molecules and polymers with tailored electronic and optical properties.

Exploration of Chalcogen Bonding in Catalytic Systems

Chalcogen bonding is a non-covalent interaction between an electrophilic region on a covalently bonded chalcogen atom (such as tellurium) and a nucleophilic region on another molecule. In the context of catalysis, chalcogen bonding is gaining recognition as a powerful tool for activating substrates. Among the chalcogens, tellurium forms the strongest chalcogen bonds, making tellurium-based compounds, including tellurophenes, highly promising as chalcogen-bond-donating catalysts. researchgate.netnih.govnih.gov

The catalytic activity of telluronium salts in reactions like the Povarov reaction has been demonstrated. researchgate.net In these systems, the tellurium atom interacts with the substrate through chalcogen bonding, activating it towards the desired transformation. The strength of this interaction can be tuned by modifying the substituents on the tellurium-containing catalyst.

Studies have shown that telluronium cations can exhibit impressive catalytic properties at low loadings in various benchmark reactions, including Friedel-Crafts bromination, bromolactonization of ω-unsaturated carboxylic acids, and aza-Diels-Alder reactions. nih.gov The ability of these cations to interact with Lewis bases through chalcogen bonding has been confirmed through multinuclear NMR analysis and DFT calculations. nih.gov

The tellurium atom in the 2-Butyl-5-(phenylethynyl)tellurophene ring possesses a σ-hole, an electropositive region on the extension of the C-Te covalent bonds, which can engage in chalcogen bonding with Lewis bases. This intrinsic property suggests that 2-Butyl-5-(phenylethynyl)tellurophene and its derivatives could serve as effective chalcogen-bonding catalysts. The strength of this interaction, and therefore the catalytic activity, could potentially be modulated by the electronic properties of the butyl and phenylethynyl substituents.

Table 2: Comparison of Chalcogen Bond Donor Strength

ChalcogenRelative Lewis AcidityCatalytic PotentialReference
SulfurWeakestModerate nih.gov
SeleniumIntermediateGood chemrxiv.org
TelluriumStrongestExcellent researchgate.netnih.govnih.gov

Sensor Development Research

Tellurophene-Based Scaffolds for Chemical and Biological Sensing

The unique electronic and photophysical properties of tellurophenes make them attractive scaffolds for the development of chemical and biological sensors. researchgate.netresearchgate.net The incorporation of a tellurophene moiety into a sensor molecule can lead to enhanced sensitivity and novel detection mechanisms.

In the realm of biological sensing, tellurophene-containing molecules have shown promise as multimodal agents. For example, a tellurophene-appended boron-dipyrromethene (BODIPY) dye has been synthesized and demonstrated to act as both a photosensitizer for photodynamic therapy and a mass cytometry tag. nih.gov The presence of the tellurophene could be detected by mass cytometry, allowing for the tracking of the molecule within cells. nih.gov This highlights the potential of using the tellurium atom as a unique isotopic signature for detection. In another study, a tellurophene-based phenylalanine analogue has been used to monitor protein synthesis in vivo with mass cytometry. researchgate.net

Furthermore, tellurophene-BODIPY conjugates appended to estradiol have been synthesized and evaluated for their potential in targeted photodynamic therapy. researchgate.net The design of such molecules, where a bioactive targeting group is linked to a tellurophene-containing reporter, is a promising strategy for developing selective biological sensors and theranostic agents.

The development of scaffold-based advanced materials for biomedical sensing is a rapidly growing field. nih.gov Materials with tunable physicochemical properties, such as hydrophobicity, charge, and rigidity, are being used to enhance the sensitivity and specificity of biosensors. nih.gov DNA nanostructures are also being employed as scaffolds for the precise arrangement of recognition elements in biosensors. researchgate.netresearchgate.net The incorporation of tellurophene derivatives, such as 2-Butyl-5-(phenylethynyl)tellurophene, into these advanced sensor platforms could lead to novel devices with enhanced performance. For instance, the unique redox properties of tellurophenes could be exploited in electrochemical sensors, while their luminescence characteristics could be utilized in optical sensors.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to Complex 2-Butyl-5-(phenylethynyl)tellurophene Architectures

The synthesis of complex molecules built upon the 2-Butyl-5-(phenylethynyl)tellurophene scaffold is a primary area for future exploration. While foundational methods for creating 2,5-disubstituted tellurophenes exist, developing more sophisticated, efficient, and versatile synthetic strategies is crucial.

Future work should focus on multi-step, one-pot reactions that allow for the controlled introduction of diverse functional groups onto the tellurophene (B1218086) core or the phenylethynyl substituent. Methodologies such as iterative cross-coupling reactions could be employed. For instance, a halogenated derivative of the parent compound could serve as a platform for subsequent Suzuki-Miyaura or Sonogashira couplings to build extended π-conjugated systems. nih.govnih.gov The development of robust methods for the regioselective functionalization of the tellurophene ring, beyond the 2 and 5 positions, would represent a significant advancement. nih.gov

Furthermore, exploring catalytic C-H activation and functionalization directly on the tellurophene ring or its substituents could provide a more atom-economical approach to complex derivatives, minimizing the need for pre-functionalized starting materials. researchgate.net Research into novel cyclization methods, potentially using elemental tellurium with specifically designed diynes, could also yield more direct and efficient routes to the core structure. rsc.org

Table 1: Proposed Synthetic Strategies for Advanced Architectures

Synthetic StrategyDescriptionPotential OutcomeKey Challenge
Iterative Cross-CouplingSequential Pd-catalyzed reactions (e.g., Suzuki, Sonogashira) on a halogenated 2-Butyl-5-(phenylethynyl)tellurophene intermediate. nih.govSynthesis of oligomers, polymers, and dendrimers with a tellurophene core.Maintaining catalyst activity and selectivity over multiple steps.
C-H Activation/FunctionalizationDirectly converting C-H bonds on the tellurophene or phenyl rings to C-C or C-heteroatom bonds using transition metal catalysts. researchgate.netRapid diversification of the core structure with high atom economy.Achieving high regioselectivity on the electron-rich heterocyclic ring.
Post-Polymerization ModificationFunctionalizing polymers containing the 2-Butyl-5-(phenylethynyl)tellurophene monomer after polymerization has occurred. rsc.orgCreation of functional materials whose properties can be tuned after initial synthesis.Finding modification reactions that do not degrade the polymer backbone.
Multicomponent ReactionsDeveloping a one-pot reaction combining multiple starting materials to assemble the final complex structure efficiently. rsc.orgHighly efficient, diversity-oriented synthesis of a library of derivatives.Optimizing reaction conditions for multiple simultaneous transformations.

Investigation of Tellurium's Heavy Atom Effect in Excited State Processes

The presence of the heavy tellurium atom is expected to significantly influence the photophysical properties of 2-Butyl-5-(phenylethynyl)tellurophene. The strong spin-orbit coupling induced by tellurium, known as the heavy atom effect, can facilitate intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). nih.gov This property is highly valuable for applications such as photodynamic therapy (PDT), where the triplet state can generate reactive oxygen species (ROS), and in organic light-emitting diodes (OLEDs) that utilize phosphorescence.

A thorough investigation would involve quantifying the efficiency of this process. Future research should aim to measure key photophysical parameters, including fluorescence and phosphorescence quantum yields, excited-state lifetimes, and the quantum yield of singlet oxygen generation. nih.gov Time-resolved spectroscopy could be used to directly observe the dynamics of the excited states. Comparing these properties to sulfur (thiophene) and selenium (selenophene) analogues would provide a clear understanding of the specific contribution of tellurium.

Table 2: Proposed Photophysical Experiments and Expected Outcomes

Experimental TechniqueParameter to MeasureAnticipated Result for 2-Butyl-5-(phenylethynyl)tellurophene
UV-Vis and Fluorescence SpectroscopyAbsorption (λabs) and Emission (λem) Maxima, Fluorescence Quantum Yield (Φf)Strong absorption in the UV-Vis region; very low Φf due to efficient ISC. nih.gov
Time-Resolved Emission SpectroscopySinglet (τs) and Triplet (τt) Excited State LifetimesVery short τs; observable τt at low temperatures.
Laser Flash PhotolysisTriplet-Triplet Absorption, Triplet Quantum Yield (ΦT)High ΦT, approaching unity.
Singlet Oxygen (1O2) SensingQuantum Yield of Singlet Oxygen Generation (ΦΔ)High ΦΔ, indicating potential as a photosensitizer. nih.gov

Integration of 2-Butyl-5-(phenylethynyl)tellurophene into Hybrid Organic-Inorganic Materials

Creating hybrid materials by integrating 2-Butyl-5-(phenylethynyl)tellurophene into inorganic matrices is a promising avenue for developing new functional composites. nih.gov Such materials could synergistically combine the processability and electronic properties of the organic component with the stability and structural integrity of an inorganic host.

Future research could explore the incorporation of this molecule into materials like silica (B1680970) (SiO₂), titania (TiO₂), or bioactive glass nanoparticles through sol-gel processes. nih.gov This could be achieved by first functionalizing the tellurophene derivative with a reactive group, such as a trimethoxysilane, that can co-condense with the inorganic precursors. The resulting hybrid materials could have applications in nonlinear optics, sensing, or as catalysts. Another approach involves the synthesis of nanocomposites where the organotellurium compound is physically embedded or surface-adsorbed onto inorganic nanoparticles, which could enhance properties like charge transport or photocatalytic activity. nih.govrsc.org

Advanced Mechanistic Studies of Organotellurium Reactivity

The chemical reactivity of organotellurium compounds is distinct from that of their lighter sulfur and selenium counterparts, largely due to the lower C-Te bond energy and the high nucleophilicity of telluride intermediates. researchgate.net A deep understanding of the reaction mechanisms involving 2-Butyl-5-(phenylethynyl)tellurophene is essential for its controlled application in synthesis and materials science.

Advanced mechanistic studies could investigate its behavior in various transformations. For example, the mechanism of its metallation and subsequent reaction with electrophiles could be elucidated using kinetic studies, in-situ spectroscopy, and computational modeling. Understanding the stability of intermediates, such as tellurolate anions (RTe⁻), is crucial. wikipedia.org Furthermore, investigating its role as a ligand in transition metal complexes could open doors to new catalytic applications. rsc.org The reactivity of the phenylethynyl group in the presence of the tellurophene ring, such as in cycloaddition reactions, also warrants detailed mechanistic exploration.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for predicting the properties of molecules before their synthesis. ekb.egcapes.gov.br Applying these methods to 2-Butyl-5-(phenylethynyl)tellurophene and its hypothetical derivatives can guide experimental efforts and accelerate the discovery of materials with targeted functionalities.

Future computational work should focus on several key areas. First, modeling the electronic structure to determine the HOMO and LUMO energy levels, the band gap, and the charge distribution can predict the compound's potential as a semiconductor in electronic devices. capes.gov.brresearchgate.net Second, simulating the UV-Vis absorption and emission spectra can help interpret experimental data and understand the nature of electronic transitions. nih.gov Third, predictive modeling can be used to design new molecules based on the 2-Butyl-5-(phenylethynyl)tellurophene framework with optimized properties, such as a lower band gap for better light absorption in solar cells or specific binding properties for sensor applications. Finally, modeling interactions with inorganic surfaces or other molecules can provide insights for the design of the hybrid materials and catalysts discussed in previous sections. arxiv.org

Table 3: Key Parameters for Computational Modeling

PropertyComputational MethodRelevance/Application
Optimized Molecular GeometryDFT (e.g., B3LYP/6-31G(d,p)) researchgate.netProvides foundational structural information; predicts planarity and bond lengths/angles.
Frontier Molecular Orbitals (HOMO/LUMO)DFT capes.gov.brPredicts electronic properties, ionization potential, electron affinity, and suitability for organic electronics.
Electronic Absorption SpectrumTD-DFT capes.gov.brPredicts λmax and aids in the design of dyes and optical materials.
Reorganization EnergyDFTEstimates charge transport mobility for applications in organic field-effect transistors (OFETs).
Excited State Character (S₁, T₁)TD-DFTElucidates the potential for phosphorescence or singlet oxygen generation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.